
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and physiological research. It is a highly sensitive and specific probe that is widely used for labeling and detecting proteins, peptides, and other biomolecules.
作用機序
The mechanism of action of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is based on its ability to react with amino groups of proteins and peptides. The reaction between this compound and amino groups results in the formation of a covalent bond, which leads to the labeling of the protein or peptide. The labeled protein or peptide can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is widely used in biochemical and physiological research.
実験室実験の利点と制限
The advantages of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one include its high sensitivity and specificity, its ability to label a wide range of biomolecules, and its compatibility with various imaging techniques. The limitations of this compound include its cost, its limited stability in aqueous solutions, and its potential interference with some biological processes.
将来の方向性
There are several future directions for the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in scientific research. One direction is the development of new labeling strategies that can improve the sensitivity and specificity of this compound. Another direction is the use of this compound in the study of protein dynamics and conformational changes. Finally, the use of this compound in the development of new diagnostic and therapeutic tools is also a promising direction for future research.
Conclusion:
In conclusion, this compound is a highly sensitive and specific fluorescent reagent that is widely used in biochemical and physiological research. It has a wide range of applications in protein labeling and detection, fluorescence microscopy, and other imaging techniques. Despite its limitations, this compound remains a valuable tool for scientific research and has promising future directions for development and application.
合成法
The synthesis of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one involves the reaction of 5-chloro-2-hydroxypyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. The overall yield of the synthesis is around 60-70%.
科学的研究の応用
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has a wide range of applications in scientific research, especially in the field of biochemistry and molecular biology. It is commonly used for labeling and detecting proteins, peptides, and other biomolecules. This compound can be used to study protein-protein interactions, protein-ligand interactions, enzyme kinetics, and other biochemical processes. It is also used for fluorescence microscopy, flow cytometry, and other imaging techniques.
特性
IUPAC Name |
1-(3-nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-4-5-11(19)17(7-9)12(20)8-2-1-3-10(6-8)18(21)22/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVDHWSCHSJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

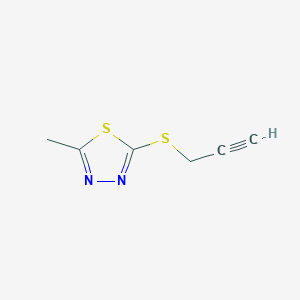
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)

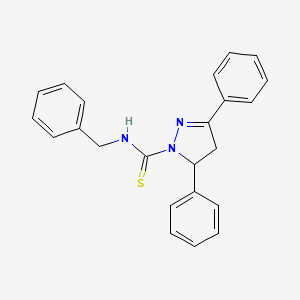
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)

![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)

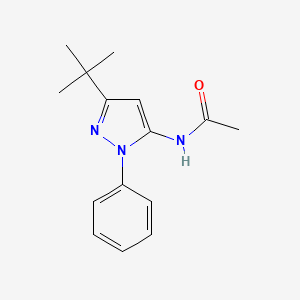
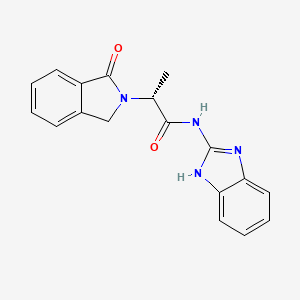
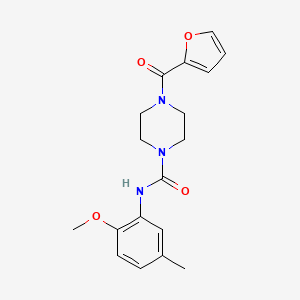
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)
